N-(4-amino-2-chlorophenyl)benzamide
Overview
Description
N-(4-amino-2-chlorophenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H12ClN2O, and it has a molecular weight of 248.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-chlorophenyl)benzamide can be synthesized through various methods. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
N-(4-amino-2-chlorophenyl)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and survival . The compound’s effects are mediated through the inhibition of these kinases, leading to altered cellular responses and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzanilide derivative with similar structural features but different substituents.
2-Amino-N-(4-chlorophenyl)benzamide: A related compound with an amino group instead of the chloro group.
Uniqueness
N-(4-amino-2-chlorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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